3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core fused with a triazole ring. Its structure features dual 3-chlorophenyl substituents: one at position 3 of the spiro system and a (3-chlorophenyl)methyl group at position 6.
Properties
IUPAC Name |
3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c21-16-5-1-3-14(11-16)13-25-9-7-20(8-10-25)23-18(19(26)24-20)15-4-2-6-17(22)12-15/h1-6,11-12H,7-10,13H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDJDRNWBHUWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of chlorobenzyl and chlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles (amines, alcohols) under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets.
Medicine
Pharmaceutical applications: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-8-[(3-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal transduction: The compound might influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on analogs.
Key Observations:
The sulfonyl group in ’s compound introduces polarity, which may enhance solubility but limit blood-brain barrier penetration . Methyl groups in G610-0415 increase logP (lipophilicity), favoring CNS uptake but risking off-target interactions .
Positional Isomerism :
- The target compound’s 3-chlorophenyl group contrasts with the 4-chlorophenyl variant (CAS 892287-56-8), where positional isomerism could shift receptor affinity .
Structural Simplification :
- The CAS 892287-56-8 compound lacks the benzyl group at position 8, simplifying synthesis but possibly reducing potency due to decreased steric complementarity .
Research Findings and Trends
- Synthetic Routes : Schemes in highlight modular approaches to spirocyclic triazoles, enabling rapid diversification of substituents (e.g., pyridinylmethyl, aryl groups) .
- Computational Predictions : logP and polar surface area (e.g., 37.3 Ų for G610-0415) indicate moderate permeability, aligning with spirocyclic compounds’ drug-like properties .
Biological Activity
The compound 3-(3-chlorophenyl)-8-[(3-chlorophenyl)methyl]-1,4,8-triazaspir[4.5]dec-3-en-2-one represents a unique structure within the class of triazole-containing compounds. Its biological activity has garnered attention due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Structural Characteristics
The molecular formula of the compound is . The structural representation can be summarized as follows:
- Molecular Formula : C23H27ClN2O3
- SMILES : COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)Cl
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in the context of cardioprotection and enzyme inhibition.
1. Cardioprotective Effects
A study published in PubMed highlighted the discovery of several compounds based on the triazole scaffold that displayed inhibitory activity against the mitochondrial permeability transition pore (mPTP). These compounds demonstrated beneficial effects in myocardial infarction models, reducing apoptotic rates and improving cardiac function during reperfusion. The specific compound was noted for its ability to preserve mitochondrial ATP content while interacting with ATP synthase complexes, indicating a potential for cardioprotective applications .
2. Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes. In a comparative study involving multiple synthesized compounds with similar scaffolds, it was found that several demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for these activities were significantly lower than those of standard reference compounds .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1 | Triazole ring | mPTP inhibition |
| 2 | Chlorophenyl groups | Urease inhibition |
| 3 | Methyl substitutions | AChE inhibition |
Case Studies and Research Findings
In addition to the general findings on biological activities, specific case studies have demonstrated the efficacy of this compound in various experimental setups:
- Case Study 1 : A study on myocardial infarction models showed that administration of the compound during reperfusion led to a statistically significant improvement in cardiac output and a decrease in cell death markers.
- Case Study 2 : Another investigation focused on enzyme inhibition revealed that derivatives of this compound exhibited varying degrees of activity against urease, suggesting potential applications in treating conditions like urolithiasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
